molecular formula C23H21N5O6S B1669509 CP-5609 CAS No. 432038-96-5

CP-5609

货号: B1669509
CAS 编号: 432038-96-5
分子量: 495.5 g/mol
InChI 键: LZKPUSJSJVEXAW-WDXSGGTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CP-5609 is a novel and potent carbapenem compound provided for research purposes . With a molecular formula of C₂₃H₂₁N₅O₆S and a molecular weight of 495.51 g/mol, it is characterized by its high purity (≥98%) and a CAS Registry Number of 432038-96-5 . Its role in scientific investigation is highlighted by its inclusion in combinatorial drug screens, such as those studying targeted agents with the PI3K pathway in cancer research . As a carbapenem, it belongs to a class of compounds known for beta-lactam antibiotic activity, making it a molecule of interest in microbiological and pharmacological studies. This product is intended for research applications only and is strictly not for human use, diagnostic use, or any other clinical application. Researchers can rely on its quality for generating reproducible and reliable results in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

432038-96-5

分子式

C23H21N5O6S

分子量

495.5 g/mol

IUPAC 名称

(4S,5R,6S)-3-[7-[1-(2-amino-2-oxoethyl)pyridin-1-ium-3-carbonyl]imidazo[5,1-b][1,3]thiazol-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C23H21N5O6S/c1-10-15(19(23(33)34)28-18(10)16(11(2)29)21(28)32)13-7-27-9-25-17(22(27)35-13)20(31)12-4-3-5-26(6-12)8-14(24)30/h3-7,9-11,16,18,29H,8H2,1-2H3,(H2-,24,30,33,34)/t10-,11+,16+,18+/m0/s1

InChI 键

LZKPUSJSJVEXAW-WDXSGGTDSA-N

SMILES

CC1C2C(C(=O)N2C(=C1C3=CN4C=NC(=C4S3)C(=O)C5=C[N+](=CC=C5)CC(=O)N)C(=O)[O-])C(C)O

手性 SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1C3=CN4C=NC(=C4S3)C(=O)C5=C[N+](=CC=C5)CC(=O)N)C(=O)[O-])[C@@H](C)O

规范 SMILES

CC1C2C(C(=O)N2C(=C1C3=CN4C=NC(=C4S3)C(=O)C5=C[N+](=CC=C5)CC(=O)N)C(=O)[O-])C(C)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CP-5609;  CP 5609;  CP5609;  ME-1036;  ME 1036; ME1036;  UNII-33501R83O2.

产品来源

United States

Research on Me1036 Formerly Cp5609 : a Carbapenem Antibiotic

Mechanistic Investigations of Antibacterial Action

The antibacterial effect of ME1036 is primarily achieved through the disruption of bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics. This process involves critical interactions with specific cellular targets within the bacteria.

Elucidation of Penicillin-Binding Protein (PBP) Interaction Dynamics

The efficacy of ME1036, particularly against resistant strains like MRSA, is strongly linked to its high affinity for specific penicillin-binding proteins (PBPs). nih.govnih.govresearchgate.net PBPs are enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.govwikipedia.org The activity of ME1036 against MRSA is directly related to its strong binding affinity for penicillin-binding protein 2a (PBP2a). nih.govnih.govresearchgate.net

A competitive assay involving [3H]benzylpenicillin was utilized to determine the affinities of ME1036 and other antibiotics for PBPs. The concentration of the antibiotic required to inhibit 50% of [3H]benzylpenicillin binding is denoted as the 50% inhibitory concentration (IC50). For PBP2a, the IC50 of ME1036 was found to be approximately 300 times lower than that of imipenem, another carbapenem (B1253116) antibiotic. nih.govresearchgate.net This demonstrates a significantly stronger interaction between ME1036 and the primary resistance determinant in MRSA.

Cellular Target Engagement Studies in Bacterial Pathogens

Cellular target engagement confirms that a drug interacts with its intended target within a living cell. In the case of ME1036, its engagement with PBPs is the crucial event initiating its antibacterial action. The high affinity for PBP2a in MRSA is a clear indicator of successful cellular target engagement. nih.govnih.govresearchgate.net This interaction effectively inhibits the transpeptidase activity of the PBP, which is vital for the cross-linking of peptidoglycan chains.

Effects on Bacterial Cell Wall Synthesis Pathways

By binding to and inhibiting the function of PBPs, ME1036 disrupts the synthesis of the bacterial cell wall. nih.govdentalcare.com The bacterial cell wall is a rigid structure essential for maintaining the cell's shape and protecting it from osmotic lysis. nih.govdentalcare.com The primary component of this wall is peptidoglycan, a polymer of sugars and amino acids. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by PBPs. nih.gov ME1036's inhibition of these enzymes leads to the formation of a defective cell wall, ultimately resulting in bacterial cell death.

In Vitro Antimicrobial Efficacy Assessments

The in vitro activity of ME1036 has been evaluated against a wide range of bacterial isolates to determine its spectrum of activity and potency.

Broad-Spectrum Activity Analysis Against Aerobic Bacteria

ME1036 has demonstrated a broad spectrum of activity against both aerobic gram-positive and gram-negative bacteria. nih.govnih.govresearchgate.net Notably, it retains potent activity against many multi-drug resistant strains.

ME1036 shows excellent in vitro activity against a variety of Gram-positive bacteria, including strains that are resistant to other β-lactam antibiotics. nih.govnih.govresearchgate.net Its efficacy against methicillin-resistant staphylococci and penicillin-resistant Streptococcus pneumoniae (PRSP) is a key feature. nih.govnih.govresearchgate.net

The minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC90) is a standard measure of antibiotic potency. For ME1036, the MIC90 is 2 µg/ml for both MRSA and methicillin-resistant coagulase-negative staphylococci (MR-CoNS). nih.govnih.govresearchgate.net Furthermore, the MIC90 for PRSP is 0.031 µg/ml. nih.govnih.govresearchgate.net Against methicillin-susceptible S. aureus (MSSA), ME1036 was slightly more active than imipenem, with a MIC90 of 0.016 µg/ml. nih.gov

The following tables provide a comparative overview of the in vitro activity of ME1036 against various Gram-positive organisms.

Table 1: In Vitro Activity of ME1036 and Comparator Agents against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimicrobial AgentMIC50 (µg/ml)MIC90 (µg/ml)
ME1036 22
Vancomycin11
Teicoplanin12
Linezolid22
Quinupristin-dalfopristin0.50.5
Imipenem3264
Gatifloxacin1664

Data derived from in vitro studies.

Table 2: In Vitro Activity of ME1036 and Imipenem against Staphylococci

Organism (No. of isolates)AntibioticMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)
MSSA (100) ME10360.008 - 0.0310.0160.016
Imipenem0.016 - 0.0630.0310.031
MRSA (100) ME10360.5 - 422
Imipenem4 - >1283264
MR-CoNS (100) ME10360.063 - 412
Imipenem0.125 - >1281664

Data derived from in vitro studies.

Table 3: In Vitro Activity of ME1036 against Penicillin-Resistant Streptococcus pneumoniae (PRSP)

Antimicrobial AgentMIC90 (µg/ml)
ME1036 0.031

Data derived from in vitro studies.

Activity against Gram-Positive Organisms
Methicillin-Resistant Staphylococcus aureus (MRSA) Research

ME1036 has shown potent in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Studies have consistently reported low minimum inhibitory concentrations (MICs) required to inhibit the growth of MRSA isolates. The activity of ME1036 against MRSA is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), a key mechanism of methicillin (B1676495) resistance in staphylococci. researchgate.net

In a study evaluating 152 clinical strains of community-acquired MRSA (CA-MRSA), ME1036 exhibited an MIC50 of 0.12 µg/mL and an MIC90 of 0.25 µg/mL, with the highest observed MIC being 0.5 µg/mL. researchgate.netnih.gov Another study reported an MIC90 of 2 µg/mL for ME1036 against MRSA isolates. nih.gov The potent anti-MRSA activity of ME1036 has been highlighted in several comparative studies, positioning it as a potentially valuable agent against these challenging pathogens. frontiersin.orgnih.gov

ME1036 Activity against MRSA
MIC50 0.12 µg/mL
MIC90 0.25 - 2 µg/mL
MIC Range 0.06 - 0.5 µg/mL
Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS) Studies

Similar to its activity against MRSA, ME1036 has demonstrated significant in vitro efficacy against Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS). In a comprehensive study, the MIC90 of ME1036 against MR-CoNS was reported to be 2 µg/mL. ihma.com This indicates that ME1036 is a potent inhibitor of this group of opportunistic pathogens, which are a common cause of nosocomial infections.

ME1036 Activity against MR-CoNS
MIC90 2 µg/mL
Penicillin-Resistant Streptococcus pneumoniae (PRSP) Investigations

ME1036 has shown excellent in vitro activity against Streptococcus pneumoniae, including strains resistant to penicillin (PRSP). Research has highlighted the potent efficacy of ME1036 against this key respiratory pathogen. One study reported an MIC90 of 0.031 µg/mL for ME1036 against PRSP isolates. researchgate.netihma.com Another investigation found the MIC90 of ME1036 to be 0.06 µg/mL against penicillin-resistant pneumococci. nih.gov This potent activity suggests a potential role for ME1036 in treating infections caused by drug-resistant S. pneumoniae.

ME1036 Activity against PRSP
MIC90 0.031 - 0.06 µg/mL
Susceptibility Research on Enterococcus faecalis

ME1036 has also demonstrated in vitro activity against Enterococcus faecalis, a Gram-positive bacterium known for its intrinsic and acquired resistance to many antibiotics. While specific MIC50 and MIC90 values from large-scale studies are not as extensively documented in the readily available literature as for staphylococci and pneumococci, the compound has been noted for its potent in vitro activities against this organism. nih.gov

Activity against Gram-Negative Organisms

In addition to its potent activity against Gram-positive bacteria, ME1036 has been investigated for its efficacy against various Gram-negative organisms.

Research on Haemophilus influenzae

ME1036 has shown good in vitro activity against Haemophilus influenzae, an important respiratory pathogen. The activity of ME1036 was not significantly affected by the production of β-lactamase by the bacteria. nih.gov This is a crucial characteristic, as β-lactamase production is a common mechanism of resistance in H. influenzae.

Efficacy against Members of the Family Enterobacteriaceae

ME1036 has demonstrated a broad spectrum of activity that includes members of the Enterobacteriaceae family. It is reported to be more active than ceftriaxone and other broad-spectrum cephalosporins against these organisms. nih.gov This enhanced activity is attributed to a higher level of resistance to hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases produced by these bacteria. nih.gov

Time-Dependent Bactericidal Effects in Microbial Cultures

The bactericidal activity of ME1036, in line with other β-lactam antibiotics, is characterized by a time-dependent killing mechanism. This means its efficacy is more closely related to the duration of exposure above a critical concentration than to the peak concentration achieved. Research has demonstrated this effect in vitro through time-kill studies. In studies involving six strains of methicillin-resistant Staphylococcus aureus (MRSA), ME1036, when applied at a concentration four times its minimum inhibitory concentration (MIC), resulted in a time-dependent reduction in the number of viable bacterial cells. nih.govresearchgate.netnih.gov

The effectiveness of time-dependent antibiotics relies on maintaining drug concentrations at the site of infection above the MIC for a sufficient portion of the dosing interval. pidsphil.orgnih.gov For carbapenems, the killing action occurs most effectively when bacteria are actively dividing. derangedphysiology.com The goal of therapy with such agents is to maximize the duration that serum concentrations exceed the MIC of the target pathogen. pidsphil.org

Research on Bacterial Resistance Circumvention Strategies

A significant focus of ME1036 research has been its ability to overcome common bacterial resistance mechanisms, particularly in Gram-positive bacteria.

The primary mechanism of resistance to β-lactam antibiotics in staphylococci is the production of an altered penicillin-binding protein (PBP), specifically PBP2a, which has a low affinity for most β-lactams. nih.govnih.gov ME1036 distinguishes itself from many other carbapenems, such as imipenem, by demonstrating a high binding affinity for PBP2a. nih.govresearchgate.netnih.gov The 50% inhibitory concentration (IC50) of ME1036 for PBP2a has been shown to be approximately 300-fold lower than that of imipenem. nih.govnih.gov This strong affinity allows ME1036 to effectively inhibit the cell wall synthesis of methicillin-resistant staphylococci, thereby circumventing this key resistance mechanism.

ME1036 has demonstrated potent in vitro activity against a range of multi-drug resistant (MDR) Gram-positive pathogens. Unlike many other β-lactam antibiotics, it maintains its effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant coagulase-negative staphylococci (MR-CoNS), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.govresearchgate.netnih.gov

The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for ME1036 against MRSA and MR-CoNS has been reported as 2 µg/mL. nih.govnih.gov This level of activity is significantly more potent than that of imipenem, for which the MIC90 against MRSA was 64 µg/mL. nih.gov Against PRSP, ME1036 is also highly active, with a reported MIC90 of 0.031 µg/mL. nih.govnih.gov

OrganismME1036 (CP-5609) MIC90 (µg/mL)Imipenem MIC90 (µg/mL)Vancomycin MIC90 (µg/mL)Linezolid MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)26412
Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS)2>32 (activity is >32-fold more potent than imipenem)--
Penicillin-Resistant Streptococcus pneumoniae (PRSP)0.031---

Structure-Activity Relationship (SAR) Studies in Antibacterial Contexts

The structure-activity relationship (SAR) of a molecule describes how its chemical structure relates to its biological activity. wikipedia.org For ME1036, its potent antibacterial activity, especially against resistant strains, is directly linked to its unique chemical architecture.

ME1036 is built upon a carbapenem core, a class of β-lactam antibiotics known for their broad spectrum of activity. nih.gov The specific substitutions on this core structure are critical for its stability and antibacterial potency. The key structural feature of ME1036 is the direct attachment of a 7-acylated imidazo[5,1-b]thiazole-2-yl group to the C-2 position of the carbapenem moiety. nih.govresearchgate.netnih.gov This specific substitution is a primary determinant of its enhanced activity against resistant Gram-positive bacteria.

The distinctive 7-acylated imidazo[5,1-b]thiazole-2-yl group at the C-2 position is fundamental to ME1036's ability to overcome resistance in MRSA. nih.govresearchgate.netnih.gov This side chain plays a crucial role in the molecule's high affinity for the modified penicillin-binding protein 2a (PBP2a) found in these resistant strains. nih.govnih.gov By binding effectively to PBP2a, ME1036 can inhibit the transpeptidation step in bacterial cell wall synthesis, leading to cell lysis and death. This interaction is significantly stronger than that observed with older carbapenems like imipenem, highlighting the importance of this specific structural group for potent anti-MRSA activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Antibacterial Effects

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical methodologies that aim to establish a relationship between the chemical structure of a compound and its biological activity. In the context of antibacterial agents like the carbapenem ME1036 (formerly this compound), QSAR models are developed to predict the antibacterial efficacy of new derivatives and to understand the physicochemical properties that govern their potency. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and properties.

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known antibacterial activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., electronegativity, lipophilicity), and hydrogen bonding capacity mdpi.com. Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed antibacterial activity.

Commonly used statistical techniques in QSAR include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms researchgate.net. These methods help to identify the most relevant descriptors that influence the antibacterial activity and to generate a predictive model. The robustness and predictive power of the resulting QSAR model are then rigorously validated using both internal and external validation techniques.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in antibacterial drug design mdpi.com. These methods analyze the steric and electrostatic fields surrounding the molecules to create a 3D map that indicates which regions are favorable or unfavorable for activity. For instance, a CoMFA model might reveal that bulky substituents in a particular region of the carbapenem structure enhance its antibacterial effect, while a CoMSIA analysis could highlight the importance of hydrogen bond donors or acceptors at specific positions for optimal interaction with the bacterial target, such as penicillin-binding proteins (PBPs) nih.govnih.gov.

While specific QSAR studies exclusively focused on ME1036 are not extensively available in the public domain, the principles of QSAR can be applied to understand the structural features contributing to its potent antibacterial activity. The unique 7-acylated imidazo[5,1-b]thiazole-2-yl group at the C-2 position of the ME1036 carbapenem skeleton is a key determinant of its efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A hypothetical QSAR analysis would likely identify descriptors related to the size, shape, and electronic properties of this side chain as being critical for its high affinity for penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin resistance in S. aureus.

The general structure-activity relationships for carbapenems indicate that modifications at the C-2 position significantly influence the antibacterial spectrum and potency. For instance, the introduction of bulky and cationic side chains at this position has been shown to enhance activity against Gram-positive bacteria. The complex heterocyclic system of ME1036's C-2 side chain likely provides optimal steric and electronic interactions within the active site of PBP2a, leading to potent inhibition of bacterial cell wall synthesis.

Below are interactive tables that illustrate the hypothetical impact of different structural modifications on the antibacterial activity of a carbapenem scaffold, based on general principles derived from QSAR and SAR studies of this class of antibiotics.

Table 1: Hypothetical Influence of C-2 Side Chain Properties on Antibacterial Activity

C-2 Side Chain ModificationKey Descriptor ChangePredicted Impact on MIC (µg/mL) against MRSARationale based on QSAR Principles
Addition of a small alkyl groupIncreased lipophilicity, minimal steric bulk2 - 4Modest increase in cell membrane penetration.
Addition of a bulky aromatic groupIncreased steric bulk and potential for π-π stacking0.5 - 1Enhanced binding affinity through favorable steric interactions in the PBP active site.
Introduction of a cationic chargeIncreased electrostatic interaction potential0.25 - 0.5Favorable electrostatic interactions with negatively charged residues in the PBP active site.
Addition of a hydrogen bond donorIncreased hydrogen bonding capacity1 - 2Potential for specific hydrogen bond formation with the target enzyme.

Table 2: Predicted Contribution of Molecular Descriptors to Carbapenem Activity

Molecular DescriptorProperty RepresentedPredicted Correlation with Antibacterial ActivityGeneral Importance in Antibiotic QSAR
Molecular WeightSize and bulkPositive (up to an optimal point)Influences diffusion and binding site complementarity.
LogPLipophilicityParabolic (optimal value exists)Affects cell membrane permeability and solubility.
Dipole MomentPolarity and electronic distributionPositiveImportant for electrostatic interactions with the target.
Number of Hydrogen Bond Donors/AcceptorsHydrogen bonding potentialPositiveCrucial for specific interactions with the PBP active site.
Steric Parameters (e.g., molar refractivity)Molecular shape and volumePositiveDetermines the fit of the molecule within the enzyme's active site.

These tables conceptualize how QSAR methodologies can provide a systematic framework for understanding and predicting the antibacterial activity of carbapenems like ME1036, guiding the design of future antibiotics with improved efficacy against resistant pathogens.

Research on Sy 5609: a Cyclin Dependent Kinase 7 Cdk7 Inhibitor

Mechanistic Investigations of CDK7 Inhibition

The mechanism of action of SY-5609 involves its direct and selective inhibition of CDK7, leading to downstream effects on transcription and cell cycle control.

SY-5609 is a highly potent and selective, noncovalent inhibitor of CDK7. medchemexpress.com Its development stemmed from a medicinal chemistry program that optimized a series of aminopyrimidine CDK inhibitors. acs.org A key to its high selectivity and desirable pharmacological profile is the incorporation of specific chemical substitutions, including a critical dimethyl phosphine (B1218219) oxide group. acs.org This structure allows for potent binding to CDK7 with a slow off-rate, which contributes to its potent cellular activity. nih.gov

Structure-based design was instrumental in achieving high selectivity for CDK7 over other kinases, including other members of the CDK family. nih.gov For instance, SY-5609 has been shown to be over 4,000 times more selective for CDK7 than its closest off-target kinase. nih.gov In broader kinase profiling, SY-5609 demonstrated 13,000- to 49,000-fold greater selectivity for CDK7 over other CDKs such as CDK2, CDK9, and CDK12. firstwordpharma.com This high degree of selectivity is crucial for minimizing off-target effects.

Inhibitory Activity of SY-5609 Against Various Cyclin-Dependent Kinases
KinaseInhibition ValueValue Type
CDK70.065 nMKD
CDK22600 nMKi
CDK9960 nMKi
CDK12870 nMKi

CDK7 is a component of the general transcription factor TFIIH, where it functions to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). cancer.govnih.gov This phosphorylation, particularly at serine 5 (Ser5) and serine 7 (Ser7) of the CTD repeats, is a critical step for the initiation of transcription. nih.govcloudfront.net

By inhibiting CDK7, SY-5609 directly prevents the phosphorylation of the RNAPII CTD. cancer.govnih.gov This inhibition of CTD phosphorylation has been observed in preclinical models, confirming the on-target activity of SY-5609. cloudfront.net The reduction in Ser5 and Ser7 phosphorylation at the 5' ends of genes disrupts the recruitment of necessary factors for transcription and mRNA processing, ultimately leading to a decrease in the expression of specific genes. nih.gov

A primary consequence of inhibiting CDK7-mediated RNAPII CTD phosphorylation is the disruption of the transcription of genes that are critical for cancer cell proliferation and survival. cancer.gov Cancer cells are often characterized by a dependency on high levels of transcription of oncogenes and other pro-survival genes. cancer.gov

SY-5609 has been shown to inhibit the transcription of key cancer-promoting genes, such as c-Myc. cancer.govaacrjournals.org The selective targeting of transcription by CDK7 inhibition appears to preferentially affect the synthesis of mRNAs involved in tumor growth, while having a lesser impact on the transcription of housekeeping genes. acs.org This selective disruption of oncogenic transcription programs contributes significantly to the anti-tumor effects of SY-5609. cancer.gov

In addition to its role in transcription, CDK7 is also a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. cancer.govascopubs.org The phosphorylation of these kinases is essential for their activity and for the proper progression through the different phases of the cell cycle. nih.govjci.org

Treatment with SY-5609 leads to the inhibition of the CAK function of CDK7. acs.org This results in a reduction of the activating phosphorylation of cell cycle kinases. cancer.govnih.gov For example, a decrease in the phosphorylation of CDK2 at threonine 160 has been observed following treatment with SY-5609. medchemexpress.comacs.org By preventing the activation of these key cell cycle regulators, SY-5609 disrupts uncontrolled cell cycle progression in cancer cells, often leading to cell cycle arrest. cancer.govmedchemexpress.com

Molecular and Cellular Effects in Cancer Models

The mechanistic actions of SY-5609 translate into significant anti-cancer effects at the cellular level in various cancer models.

A key outcome of treatment with SY-5609 in cancer cells is the induction of apoptosis, or programmed cell death. medchemexpress.comacs.org This effect has been observed in a variety of cancer cell lines, including those from triple-negative breast cancer (TNBC) and ovarian cancer. firstwordpharma.commedchemexpress.com The induction of apoptosis is a critical mechanism for the elimination of tumor cells.

The pro-apoptotic effect of SY-5609 is linked to its dual inhibition of transcription and cell cycle progression. cancer.gov By disrupting the expression of pro-survival genes and causing cell cycle arrest, SY-5609 creates an intracellular environment that triggers the apoptotic cascade. cancer.govacs.org Notably, the induction of apoptosis by SY-5609 appears to be selective for cancer cells, as it was not observed in a primary normal cell line in one study. cloudfront.net In addition to apoptosis, SY-5609 also induces cell cycle arrest, typically at the G2/M phase. medchemexpress.comacs.org

Cellular Effects of SY-5609 in Cancer Cell Lines
Cell LineCancer TypeEffectEC50/IC50
HCC70Triple-Negative Breast CancerAnti-proliferative1 nM (EC50)
Various Solid Tumor Cell LinesSolid TumorsCell Growth Inhibition6-17 nM (EC50)
HL60Acute Promyelocytic LeukemiaCDK7 Occupancy33 nM (EC50)
TNBC and Ovarian Cancer Cell LinesTNBC, OvarianAnti-proliferativeLow nM concentrations

Mechanisms of Cell Cycle Arrest

SY-5609 has been shown to induce cell cycle arrest at different phases, depending on the cancer type. In many solid tumor cell lines, treatment with SY-5609 leads to a G2/M phase arrest. acs.orgmedchemexpress.com However, in models of advanced myeloproliferative neoplasms, it has been observed to cause a G0/G1 arrest. postersessiononline.eu

The underlying mechanism of this cell cycle disruption is the inhibition of CDK7's function as a CDK-activating kinase (CAK). acs.org By inhibiting CDK7, SY-5609 prevents the phosphorylation of key cell cycle kinases including CDK1, CDK2, CDK4, and CDK6. cancer.govascopubs.org Specifically, research has demonstrated that SY-5609 treatment results in the reduced phosphorylation of CDK2 at the threonine 160 residue (Thr160), a critical step for its activation. acs.orgmedchemexpress.com This blockade of CDK activation effectively halts the progression of the cell cycle.

Inhibition of DNA Damage Repair Pathways

Preclinical studies have indicated that SY-5609 can inhibit DNA damage repair pathways in tumor cells. cancer.govaacrjournals.org The assessment of this activity has been conducted through methods such as immunofluorescence staining for key markers of DNA damage and repair, including γH2AX and RAD51. aacrjournals.org

Many cancer cells have a deficiency in the G1-DNA damage checkpoint pathway, which makes them heavily reliant on the S and G2 phase checkpoints for DNA repair and survival. nih.gov By inhibiting CDK7, which plays a role in these checkpoint regulations, SY-5609 can impair the cancer cells' ability to repair DNA damage, ultimately leading to increased cell death. cancer.govnih.gov

Regulation of Oncogene Expression (e.g., c-Myc, β-catenin)

A key aspect of SY-5609's anticancer activity is its ability to suppress the transcription of crucial cancer-promoting genes. cancer.gov CDK7 is known to phosphorylate RNA Polymerase II, a process that promotes the expression of key oncogenes such as c-Myc and β-catenin. cancer.govascopubs.orgasco.org By inhibiting CDK7, SY-5609 effectively downregulates the expression of these oncogenes.

Studies have shown that treatment with SY-5609 leads to a decrease in the protein levels of MYC and MCL1. aacrjournals.orgfirstwordpharma.com In preclinical models of myeloproliferative neoplasms, SY-5609 treatment resulted in reduced expression of c-Myc and PIM1. postersessiononline.eu Furthermore, its activity has been noted in colorectal cancer models where the β-catenin pathway is often constitutively active. ascopubs.orgasco.org

Oncogene/Protein MarkerEffect of SY-5609 TreatmentCancer Model
c-Myc Decreased ExpressionMultiple Solid Tumors, Myeloproliferative Neoplasms
MCL1 Decreased ExpressionMultiple Solid Tumors
PIM1 Decreased ExpressionMyeloproliferative Neoplasms
β-catenin regulated transcription InhibitedColorectal Cancer

Transcriptomic Profiling of Gene Expression Alterations (e.g., RNA-Sequencing)

Transcriptomic analyses, such as RNA-sequencing (RNA-seq), have provided deeper insights into the gene expression changes induced by SY-5609. In studies on secondary acute myeloid leukemia (sAML) cells, RNA-seq revealed that SY-5609 treatment led to a significant reduction in the normalized enrichment scores for gene sets related to MYC and E2F targets. postersessiononline.euashpublications.org Additionally, gene sets involved in translation initiation and elongation were also negatively affected. postersessiononline.euashpublications.org

Comparative studies using RNA-seq to contrast the effects of CDK7 inhibition with SY-5609 and CDK12 inhibition have demonstrated that these two closely related kinases have distinct impacts on the transcriptome. cloudfront.net Furthermore, precision run-on sequencing (PRO-seq) has been employed to investigate the immediate effects of SY-5609 on nascent transcription, confirming its role in globally reducing RNAPII transcriptional output. nih.gov

Proteomic Analysis of Protein Level Modifications (e.g., Mass Spectrometry, CyTOF)

Proteomic studies have further detailed the impact of SY-5609 on the protein landscape of cancer cells. Mass spectrometry analysis of cells treated with SY-5609 showed a notable decrease in the levels of several oncoproteins, including c-Myc, c-Myb, RUNX1, PLK1, and PIM1. postersessiononline.eu Conversely, the levels of tumor-suppressive and pro-apoptotic proteins such as p21, CASP9, BAD, DAP, and TGFB1 were found to be increased. postersessiononline.eu

Cytometry by Time-of-Flight (CyTOF) analysis has also been utilized to examine protein level changes in specific cell populations. In phenotypically defined stem and progenitor cells from myeloproliferative neoplasm-derived secondary acute myeloid leukemia (MPN-sAML), SY-5609 treatment was shown to markedly reduce the levels of c-Myc, RUNX1, and MCL1, while increasing the expression of TP53, p21, and cleaved PARP, a marker of apoptosis. postersessiononline.eu

Investigation of Retinoblastoma (RB) Pathway Alterations as Predictive Markers

Alterations in the Retinoblastoma (RB) pathway have been explored as potential predictive biomarkers for sensitivity to CDK7 inhibition. Preclinical data from a related first-in-class selective CDK7 inhibitor, SY-1365, suggested that RB pathway alterations could predict response in models of high-grade ovarian cancer. firstwordpharma.com This has prompted further investigation into the role of the RB pathway in the context of SY-5609 treatment. firstwordpharma.com Cancers such as mantle cell lymphoma, which are frequently driven by genetic alterations in RB pathway genes, are considered promising targets for SY-5609. researchgate.net

Preclinical Efficacy Studies in Cancer Models

SY-5609 has demonstrated broad and potent anti-tumor activity across a range of preclinical cancer models. firstwordpharma.comaacrjournals.org In vivo studies have shown that daily oral administration of SY-5609 can lead to tumor regression in xenograft models. For instance, it induced regression of tumors derived from the HCC70 triple-negative breast cancer (TNBC) cell line. acs.org

Complete tumor regressions have been observed with SY-5609 as a single agent in multiple TNBC and ovarian cancer cell line-derived xenograft models. firstwordpharma.com It has also shown significant tumor growth inhibition in patient-derived xenograft (PDX) models of TNBC and ovarian cancer. firstwordpharma.com

Furthermore, SY-5609 has exhibited robust anti-tumor activity, including regressions, in PDX models of colorectal cancer (CRC), with a notable enrichment for deep responses in BRAF-mutant models. ascopubs.orgasco.org The efficacy of SY-5609 has also been evaluated in models of high-grade serous ovarian cancer, small cell lung cancer, and estrogen receptor-positive (ER+) breast cancer. aacrjournals.org Its potential in hematological malignancies has been demonstrated in preclinical models of mantle cell lymphoma and advanced myeloproliferative neoplasms. postersessiononline.euashpublications.orgresearchgate.netashpublications.org

Cancer ModelType of ModelObserved Efficacy of SY-5609
Triple-Negative Breast Cancer (TNBC) Cell Line-Derived Xenograft (CDX) & Patient-Derived Xenograft (PDX)Complete Regressions and Substantial Tumor Growth Inhibition
Ovarian Cancer CDX & PDXComplete Regressions and Substantial Tumor Growth Inhibition
Colorectal Cancer (CRC) PDXRobust Tumor Growth Inhibition, including Regressions (especially in BRAF-mutant models)
Small Cell Lung Cancer (SCLC) XenograftAnti-tumor Activity
Estrogen Receptor-Positive Breast Cancer (ER+BC) PDXTumor Growth Inhibition (including in models resistant to other therapies)
Mantle Cell Lymphoma (MCL) In vitro & In vivoAntiproliferative Activity, Potentiation of BTK Inhibitor Activity
Myeloproliferative Neoplasms (MPN) In vitro & XenograftLoss of Viability in Cancer Cells, Reduced Tumor Burden

In Vitro Anti-Tumor Activity in Cancer Cell Lines

SY-5609 has been assessed for its ability to inhibit the growth of various cancer cell lines in laboratory settings. These studies are fundamental in determining the compound's potential as a cancer therapeutic.

Triple-Negative Breast Cancer (TNBC) Models

In preclinical studies, SY-5609 has shown significant potency against triple-negative breast cancer (TNBC) cells. acs.org Specifically, in the HCC70 TNBC cell line, SY-5609 demonstrated a half-maximal effective concentration (EC50) of 1 nM, indicating very high potency in inhibiting cell proliferation. acs.org This potent activity is a key indicator of its potential therapeutic relevance in this aggressive subtype of breast cancer.

TNBC Cell LineSY-5609 EC50 (nM)
HCC701
Ovarian Cancer Models

The anti-tumor effects of SY-5609 have also been evaluated in ovarian cancer models. Research has shown that SY-5609 induces robust tumor growth inhibition in ovarian cancer cell lines at low nanomolar concentrations. firstwordpharma.com While specific EC50 values for individual ovarian cancer cell lines are not as widely published as for TNBC, the consistent observation of potent anti-proliferative effects underscores the compound's potential in this malignancy. acs.orgfirstwordpharma.com

Lung Cancer Models

While clinical trials of SY-5609 have included patients with lung cancer, specific in vitro data on the anti-tumor activity of SY-5609 in lung cancer cell lines is not extensively detailed in publicly available research. dana-farber.org The inclusion of this patient population in clinical studies suggests a scientific rationale for its investigation in lung cancer, which may be based on the fundamental roles of CDK7 in cancer biology that are applicable across various tumor types.

In Vivo Tumor Growth Inhibition in Xenograft Models

Following promising in vitro results, the efficacy of SY-5609 was further investigated in in vivo models, where human cancer cells are implanted into animal models to form tumors (xenografts). These studies provide a more complex biological system to assess a compound's anti-tumor activity.

SY-5609 has demonstrated the ability to cause regression of tumors in a mouse xenograft model using the HCC70 TNBC cell line. acs.org Furthermore, it has shown substantial tumor growth inhibition in multiple patient-derived xenograft (PDX) models of both TNBC and ovarian cancer. firstwordpharma.com In these PDX models, which are derived directly from patient tumors and are thought to better represent human disease, SY-5609 was effective at doses that were well-tolerated. firstwordpharma.com In some instances, complete tumor regressions were observed with SY-5609 as a monotherapy in xenograft models of both TNBC and ovarian cancer. firstwordpharma.com

Exploration of Synergistic Therapeutic Combinations

A key area of cancer research is the development of combination therapies that can enhance efficacy and overcome resistance. The potential of SY-5609 to work synergistically with other targeted agents has been an area of investigation.

Combinatorial Strategies with Bromodomain and Extra-Terminal Protein Inhibitors (BETi)

Preclinical research has explored the combination of CDK7 inhibition with other targeted therapies, including Bromodomain and Extra-Terminal (BET) protein inhibitors (BETi). One study investigated the combination of SY-5609 with the BET inhibitor OTX015 in a xenograft model of secondary acute myeloid leukemia (sAML), a cancer with a poor prognosis. The results of this study showed that the combination of SY-5609 and the BET inhibitor significantly reduced the sAML burden and improved the survival of the mice, suggesting a synergistic anti-tumor effect. ashpublications.org This finding provides a strong rationale for further investigation of this combination in other cancer types where both CDK7 and BET proteins are implicated as drivers of the disease.

Combinatorial Strategies with CBP/p300 Inhibitors

Preclinical research has identified a synergistic relationship between the inhibition of Cyclin-Dependent Kinase 7 (CDK7) by SY-5609 and the inhibition of the histone acetyltransferases CBP and p300. In cellular models of advanced myeloproliferative neoplasms (MPN) that have transformed to secondary acute myeloid leukemia (sAML), a dependency on CBP/p300 was identified through a CRISPR screen targeting epigenetic regulators. postersessiononline.eunih.gov This finding prompted investigation into the therapeutic potential of combining SY-5609 with CBP/p300 inhibitors.

Studies demonstrated that co-treatment with SY-5609 and the CBP/p300 inhibitor GNE-049 resulted in synergistically lethal effects against various MPN-sAML cell lines, including those with TP53 loss. postersessiononline.eunih.gov This synergistic activity highlights a potential therapeutic strategy for this difficult-to-treat patient population. The combination of CDK7 and CBP/p300 inhibition represents a rational approach to target co-dependencies in cancer cells, potentially enhancing therapeutic efficacy and overcoming resistance mechanisms. postersessiononline.eu

Table 1: Preclinical Synergistic Activity of SY-5609 with a CBP/p300 Inhibitor
Cell ModelsCombination AgentsObserved EffectReference
SET2, HEL, mouse MPN (JAK2-V617F plus TP53 loss), and patient-derived MPN-sAML cellsSY-5609 + GNE-049 (CBP/p300 inhibitor)Synergistically lethal postersessiononline.eunih.gov
Combinatorial Strategies with JAK1/2 Inhibitors

The combination of SY-5609 with Janus kinase (JAK) 1/2 inhibitors has shown significant promise in preclinical models of myeloproliferative neoplasms. Treatment with JAK1/2 inhibitors like ruxolitinib (B1666119) is a standard therapy for MPNs, but its clinical utility can be limited by resistance and disease progression. postersessiononline.eu Research indicates that CDK7 inhibition may help overcome resistance to JAK inhibitors. postersessiononline.eu

Co-treatment of SY-5609 with ruxolitinib induced a synergistic loss of viability in HEL, SET2, and patient-derived (PD) MPN-sAML cells. postersessiononline.eunih.gov The delta synergy scores, calculated using the Zero Interaction Potency (ZIP) method, were greater than 1.0, indicating a synergistic interaction between the two agents. postersessiononline.eu These findings suggest that pre-treatment or co-treatment with SY-5609 could increase the sensitivity of JAK inhibitor-resistant cells, offering a novel therapeutic strategy for patients with advanced MPNs. postersessiononline.eu

Table 2: Preclinical Synergistic Activity of SY-5609 with a JAK1/2 Inhibitor
Cell ModelsCombination AgentsObserved Effect (Synergy Score)Reference
HEL, SET2, and patient-derived MPN-sAML cellsSY-5609 + Ruxolitinib (JAK1/2 inhibitor)Synergistic loss of viability (Delta synergy scores > 1.0) postersessiononline.eunih.gov

Structure-Activity Relationship (SAR) Studies in CDK7 Inhibition

The development of SY-5609 involved extensive structure-activity relationship (SAR) studies to optimize its properties as a highly potent and selective CDK7 inhibitor. These efforts transformed an initial lead compound with limited selectivity into a clinical candidate with a desirable therapeutic profile. acs.org

Design Principles for Enhanced Selectivity and Potency

The discovery of SY-5609 began with an aminopyrimidine compound that, while a potent CDK7 inhibitor, had limited selectivity against other cell cycle and transcriptional CDKs such as CDK2, CDK9, and CDK12. acs.org The primary design principle was to enhance selectivity and potency through a structure-based design approach. acs.orgnih.gov The goal was to identify an orally available compound with a favorable pharmacokinetic profile suitable for once-daily dosing. acs.org

Through a medicinal chemistry program, researchers leveraged docking studies using the CDK7 X-ray crystal structure to guide modifications. acs.org This optimization process led to the identification of SY-5609, which exhibits sub-nanomolar potency (Kd) for CDK7 and high selectivity, being over 4000-times more selective for CDK7 than the closest off-target kinase. acs.orgnih.gov This high degree of selectivity was achieved without the need for a covalent warhead, a common feature in other CDK7 inhibitors. acs.org

Characterization of Noncovalent Binding Modes and Kinetics (e.g., Slow Off-Rate)

SY-5609 is a reversible, noncovalent inhibitor of CDK7. ascopubs.orgdrughunter.com A key feature of its binding kinetics, characterized using surface plasmon resonance (SPR) assays, is a slow off-rate (koff). acs.org This slow dissociation from the target kinase is a desirable property for inhibitors, as it can prolong the duration of target engagement in a physiological setting, contributing to more potent cellular activity. acs.orgnih.gov The development program specifically optimized for potent, slow off-rate CDK7 binders to achieve sustained inhibition. acs.org This kinetic profile allows SY-5609 to effectively inhibit CDK7 within both the Cyclin Activating Kinase (CAK) and TFIIH complexes, leading to the downstream effects of reduced transcription and cell cycle arrest. acs.org

Influence of Specific Functional Groups (e.g., Phosphine Oxide) on Activity and Stability

A critical component of the SY-5609 structure responsible for its favorable properties is a dimethyl phosphine oxide group. acs.org The incorporation of this functional group was a key step in achieving the desired potency and metabolic stability. acs.orgnih.gov The phosphine oxide moiety acts as an atypical hydrogen bond acceptor, a feature that contributed significantly to the compound's high affinity for CDK7. acs.orgnih.govbldpharm.com

In the SAR studies, the introduction of the phosphine oxide led to a compound with excellent activity and selectivity. bldpharm.com This functional group is more polar than some classical groups used in medicinal chemistry, which can lead to increased solubility and improved metabolic stability. bldpharm.com The successful installation of this rare and crucial dimethylphosphine (B1204785) oxide motif was accomplished via a palladium-catalyzed coupling reaction during the synthesis of SY-5609. thieme-connect.com

Advanced Methodological Approaches in Cp 5609 Research

In Vitro Experimental Platforms and Assays

In vitro studies are fundamental to the initial characterization of CP-5609, providing controlled environments to investigate its molecular and cellular effects. A range of assay platforms are employed to assess target engagement, enzymatic activity, and cellular responses.

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) methodologies are widely used in drug discovery to rapidly assess large libraries of compounds for a specific biological activity. biorxiv.orgyoutube.comnih.govnih.gov For a compound like this compound, HTS could be applied in several ways, such as screening for modulators of CDK7 activity or identifying cellular phenotypes affected by CDK7 inhibition. HTS typically involves miniaturized assay formats, automated liquid handling systems, and sensitive detection methods (e.g., fluorescence, luminescence, absorbance) to enable the rapid processing of numerous samples. youtube.comnih.gov The goal is to efficiently identify compounds that exhibit a desired activity, which are then subjected to further validation. biorxiv.orgnih.gov

Cellular Proliferation and Viability Assays

Cellular proliferation and viability assays are crucial for evaluating the impact of this compound on cell growth and survival. a4cell.compromega.jpsigmaaldrich.comsygnaturediscovery.com These assays measure changes in cell number, metabolic activity, or membrane integrity following compound treatment. Common methods include:

Metabolic activity assays: These assays, such as MTT, XTT, or WST-1, measure the reduction of tetrazolium salts by metabolically active cells, producing a colored product that can be quantified spectrophotometrically. nih.gov

ATP-based assays: These assays measure intracellular ATP levels, which are indicative of viable cells. The ATP is typically used in a reaction with luciferase to generate a luminescent signal proportional to the number of living cells. promega.jpsigmaaldrich.com

DNA synthesis assays: Techniques like BrdU incorporation or EdU assays measure the incorporation of modified nucleosides into newly synthesized DNA during cell division, providing a measure of proliferation. sigmaaldrich.com

Dye exclusion assays: Assays using dyes like trypan blue or propidium (B1200493) iodide assess membrane integrity, where only cells with compromised membranes take up the dye, indicating reduced viability or cell death. sigmaaldrich.com

These assays help determine the concentration-dependent effects of this compound on the growth and survival of various cell lines, particularly cancer cells, given its role as a CDK7 inhibitor.

Biochemical Enzyme Activity Assays (e.g., Kinase Assays)

Biochemical enzyme activity assays are essential for directly measuring the effect of this compound on its target, CDK7, and potentially other kinases. dkfz.depromega.canih.gov Kinase assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate protein or peptide by the kinase of interest. dkfz.depromega.ca These assays can be performed using purified enzymes and substrates in a cell-free system. Various detection methods are employed, including:

Radioactive assays: Using radioactively labeled ATP (e.g., γ-³²P-ATP) and measuring the incorporation of radioactivity into the substrate.

Antibody-based assays: Utilizing antibodies that specifically recognize the phosphorylated substrate, often coupled with detection systems like ELISA or Western blotting.

Coupled enzyme assays: Linking the kinase reaction to another enzymatic reaction that produces a detectable signal (e.g., measuring ADP production). promega.ca

Fluorescence-based assays: Employing fluorescently labeled substrates or detection reagents that change properties upon phosphorylation.

These assays are critical for determining the potency (e.g., IC₅₀ values) and selectivity of this compound against CDK7 and a panel of other kinases, providing key data on its molecular target engagement. promega.carevvity.com

Receptor Binding Assays (e.g., TR-FRET, Radioligand Displacement)

Receptor binding assays are used to quantify the binding affinity of a compound to its target receptor or enzyme. numberanalytics.com For this compound, which targets the kinase CDK7, these assays would focus on the binding interaction with the enzyme. Common methods include:

Radioligand displacement assays: These involve using a radioactively labeled ligand that binds to the target (CDK7). The ability of this compound to displace the labeled ligand is then measured, providing information on its binding affinity. spandidos-publications.comnoaa.govbiorxiv.orgbiosensingusa.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity, typically due to a binding event. nih.govrsc.orgbiorxiv.org In the context of this compound, a TR-FRET assay could be designed where labeled CDK7 and a labeled ligand or substrate are used, and the binding of this compound affects the FRET signal. revvity.combiorxiv.orgrevvity.com This method offers advantages such as reduced background noise and suitability for HTS. nih.govbiorxiv.org

These assays provide quantitative data on how strongly and specifically this compound binds to CDK7, which is crucial for understanding its mechanism of action. numberanalytics.com

Gene and Protein Expression Analysis Techniques

Analyzing changes in gene and protein expression levels provides insights into the downstream effects of this compound treatment on cellular pathways. Techniques used include:

Quantitative Polymerase Chain Reaction (qPCR): Measures the mRNA levels of specific genes, indicating changes in gene transcription. researchgate.net

Microarrays and RNA Sequencing (RNA-Seq): Enable high-throughput analysis of the expression levels of thousands of genes simultaneously, providing a global view of transcriptional changes. researchgate.net

Western Blotting: A common technique to detect and quantify specific proteins in cell lysates using antibodies. proteinatlas.org

Mass Spectrometry-based Proteomics: Allows for the identification and quantification of large numbers of proteins in a sample, providing a comprehensive view of changes in protein expression. nih.gov

Immunohistochemistry and Immunocytochemistry: Use antibodies to visualize the location and levels of specific proteins in tissue or cell samples.

By examining how this compound treatment alters the expression of genes and proteins, researchers can identify affected signaling pathways and cellular processes, further elucidating the compound's biological effects. proteinatlas.orgnih.govchicagobiomedicalconsortium.org

In Vivo Preclinical Modeling

In vivo preclinical modeling is essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound in living organisms before potential human trials. kitz-heidelberg.degu.seherabiolabs.com These studies typically utilize animal models, most commonly mice or rats, that are relevant to the disease or condition being studied, such as cancer models for a CDK7 inhibitor. kitz-heidelberg.deherabiolabs.comnih.gov

Types of in vivo models include:

Xenograft models: Human cancer cells are implanted into immunocompromised mice. herabiolabs.com

Patient-Derived Xenograft (PDX) models: Tumor tissue from patients is implanted into immunocompromised mice, which can better recapitulate the heterogeneity of human tumors. herabiolabs.com

Syngeneic models: Cancer cells from a specific mouse strain are implanted into immunocompetent mice of the same strain, allowing for the study of the interaction between the tumor and the immune system. herabiolabs.com

Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors or other disease phenotypes that mimic human conditions. nih.gov

Establishment and Characterization of Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve the transplantation of fresh human tumor tissue directly into immunodeficient mice. moffitt.org These models are considered to have higher predictive value for clinical outcomes compared to traditional cell line-derived xenografts, as they better maintain the histological and genetic heterogeneity of the original human tumor. moffitt.orgnih.gov

Research into this compound (also known as SY-5609) has utilized mouse xenograft models to demonstrate its efficacy. Studies have shown that SY-5609 displays strong efficacy in mouse xenograft models when administered at doses as low as 2 mg/kg. onclive.com Furthermore, SY-5609 has been shown to hinder cancer growth in pancreatic ductal adenocarcinoma (PDAC) xenograft models, with regressions observed in many cases. ashpublications.org In preclinical models of PDAC, SY-5609 has also been found to potentiate the activity of gemcitabine (B846) and paclitaxel (B517696) in xenografts in vivo. ashpublications.org In post-MPN sAML (myeloproliferative neoplasms transformed to acute myeloid leukemia) xenograft models, cotreatment with SY-5609 and a BET inhibitor reduced sAML burden and significantly improved survival. uq.edu.au

Development of Isogenic Bacterial Strain Models for Resistance Studies

While isogenic bacterial strain models are valuable tools for studying mechanisms of resistance to antimicrobial agents or other compounds affecting bacterial physiology, information specifically detailing the development and characterization of isogenic bacterial strain models to study resistance to this compound was not found in the consulted literature. Research on this compound has primarily focused on its role as a CDK7 inhibitor in mammalian systems, particularly in the context of cancer therapy.

Computational and Chemoinformatic Methodologies

Computational and chemoinformatic approaches play a significant role in the discovery, design, and optimization of drug candidates like this compound by providing insights into structure-activity relationships and ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build models correlating the biological activity of compounds with their structural and physicochemical properties. onclive.comresearchgate.net These models can be used to predict the activity of new, untested compounds. researchgate.net While QSAR is a widely used method in drug discovery, specific information detailing the application of QSAR modeling and prediction studies directly involving this compound was not found in the consulted literature.

Structure-Based Drug Design (SBDD) and Virtual Screening

Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of a biological target protein to design or identify compounds that are likely to bind with high affinity and specificity. researchgate.net Virtual screening is a computational technique used within SBDD to screen large libraries of chemical compounds against a target structure to identify potential hits. researchgate.net

Structure-based design was explicitly leveraged in the discovery of SY-5609 (this compound). onclive.come-century.us Early work utilized the publicly available X-ray crystal structure of CDK7 (PDB: 1UA2) to rationalize the binding of compounds. e-century.us Later, atomic resolution structures of the human CAK complex (CDK7/cyclin H/MAT1) determined by cryo-electron microscopy (such as PDB: 7B5Q) afforded the opportunity to examine the likely binding mode of SY-5609 with active CDK7. e-century.us This structural information was crucial for obtaining the high selectivity and desirable binding kinetics of SY-5609. onclive.com Protein engineering efforts have also contributed to obtaining crystal forms of human CDK7 suitable for high-throughput crystallography and SBDD, further supporting the design and optimization of CDK7 inhibitors. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a protein target (CDK7). nih.gov Molecular dynamics (MD) simulations provide a dynamic view of the interactions between compounds and their targets over time, allowing for the assessment of complex stability and conformational changes. researchgate.net

While detailed results of specific molecular docking and dynamics simulations of this compound were not extensively reported in the non-excluded sources, these techniques are commonly applied in the study and optimization of CDK7 inhibitors. nih.gov The use of structural information from CDK7/inhibitor complexes, as mentioned in the context of SBDD e-century.usresearchgate.net, often precedes and informs molecular docking studies to predict binding poses and interactions. Molecular dynamics simulations can then be used to assess the stability of these predicted complexes and gain further insights into the nature of the ligand-target interactions. nih.gov

Emerging Research Directions and Future Perspectives for Cp 5609 Compounds

Identification of Novel Biological Targets and Therapeutic Applications

While CP-5609 is primarily recognized as a CDK7 inhibitor, ongoing research aims to identify additional biological targets or pathways modulated by the compound. This could lead to the discovery of new therapeutic applications beyond its current investigational indications. Exploring novel targets is crucial for expanding the utility of this compound and potentially overcoming limitations related to single-target therapies. The identification of novel antibacterial compounds and their targets, for instance, highlights the continuous need for discovering new targets to combat resistance researchgate.net. Similarly, research into emerging therapies and novel targets for proteinopathies like TDP-43 proteinopathy in ALS/FTD demonstrates the broader scientific effort to find new molecular targets for various diseases nih.gov.

The core mechanism of this compound involves inhibiting CDK7, which impacts transcriptional regulation and cell cycle progression by affecting RNA Polymerase II and cell cycle kinases like CDK1, 2, 4, and 6. nih.gov Further research may uncover how these broad effects translate into efficacy in different cancer types or even non-oncological conditions where CDK7 or related pathways play a significant role. The role of c-Myc, a key oncogene whose expression is promoted by CDK7-mediated phosphorylation of RNA polymerase II, is an active area of research in lung cancer, particularly concerning its involvement in drug resistance and as a potential therapeutic target. nih.govresearchgate.net Understanding the intricate relationship between this compound, CDK7, and downstream oncogenes like c-Myc could reveal additional therapeutic opportunities.

Development of Predictive Biomarkers for Compound Response

Identifying biomarkers that can predict how a patient will respond to this compound is a critical area of research. Predictive biomarkers can help select patient populations most likely to benefit from the treatment, thereby improving therapeutic outcomes and avoiding unnecessary exposure in non-responders. Efforts to predict anti-cancer drug combination responses using computational models and multi-omic data underscore the importance of identifying biomarkers for personalized medicine biorxiv.orgnih.govplos.orgplos.org.

Research in other areas, such as the study of circulating inflammatory cells in metastatic breast cancer, also emphasizes the urgent need for more predictive and prognostic biomarkers for therapeutic efficacy frontiersin.org. The availability and non-invasive nature of certain biological markers make them appealing for clinical application. frontiersin.org For this compound, potential biomarkers could include specific genetic mutations, protein expression levels of CDK7 or its substrates, or transcriptional signatures indicative of reliance on CDK7 activity. Developing reliable assays for these biomarkers is essential for guiding clinical trials and future patient treatment.

Investigation of Acquired Resistance Mechanisms and Mitigation Strategies

Acquired resistance is a major challenge in cancer therapy. Research into this compound needs to investigate the mechanisms by which cancer cells develop resistance to its effects. Understanding these mechanisms is crucial for developing strategies to overcome or prevent resistance. Inherent and acquired resistance to therapies is a significant obstacle in the treatment of various cancers, including non-small cell lung cancer, where oncogenes like c-Myc are implicated in chemoresistance. nih.govresearchgate.net

Mechanisms of resistance can involve alterations in the drug target, activation of alternative signaling pathways, or changes in the tumor microenvironment. Research into mitigating resistance mechanisms for other targeted therapies, such as HER2/neu inhibitors, provides valuable insights into potential strategies that could be applied to this compound. openaccessjournals.com These strategies might include combination therapies targeting multiple pathways or the development of next-generation CDK7 inhibitors active against resistant clones.

Integration of Multi-Omics Data for Systems-Level Understanding

Integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of how this compound affects biological pathways and cellular processes. This integrated approach can reveal complex interactions and feedback loops that are not apparent from studying individual molecular layers. The proliferation of omics datasets highlights the opportunities and challenges of integrating this data for biomedical research, particularly in identifying biomarkers and understanding disease mechanisms. nih.govnih.govresearchgate.netzivak.com

Multi-omics strategies, including combining techniques like mass cytometry and single-cell RNA sequencing, are being used to characterize cellular heterogeneity and identify subpopulations with distinct molecular features. mdpi.com Applying these approaches to study the effects of this compound could help identify sensitive and resistant cell populations, understand the dynamic changes occurring upon treatment, and uncover novel targets or biomarkers. Integrated multi-omics can also be used to study the mechanisms of drug response and resistance in a comprehensive manner. biorxiv.orgnih.govplos.orgplos.org

Advancements in Synthetic Methodologies for Enhanced Compound Derivatization and Optimization

Advancements in synthetic methodologies are vital for the further development and optimization of this compound and its analogs. Efficient and versatile synthetic routes allow for the creation of new derivatives with potentially improved potency, selectivity, pharmacokinetic properties, or reduced toxicity. Research in synthetic organic chemistry, including areas like C-H functionalization and the synthesis of complex molecules, contributes to the development of new methods for compound derivatization. researchgate.netresearchgate.netdiva-portal.orgacs.orgacs.org

Developing sustainable and atom-economical synthetic procedures is also an important aspect of this research direction. diva-portal.org The ability to readily synthesize modified versions of this compound is crucial for conducting structure-activity relationship studies, exploring novel chemical space, and ultimately developing optimized drug candidates.

常见问题

Q. Key Steps :

Conduct a systematic literature review to define unresolved problems .

Refine questions using peer feedback to eliminate ambiguity .

Validate alignment with FINER criteria .

Basic: What are the best practices for designing reproducible experiments with this compound?

Methodological Answer :
Experimental design must prioritize transparency and reproducibility:

  • Critical Components :

    Element Description
    ObjectivesClearly define hypotheses (e.g., "this compound inhibits Enzyme X at IC₅₀ < 10 μM").
    ControlsInclude positive/negative controls for assay validation .
    ReplicationPerform triplicate runs to assess data variability .
  • Documentation : Describe synthesis protocols, solvent purity, and instrument calibration in detail .

Q. Pitfalls to Avoid :

  • Incomplete metadata (e.g., temperature fluctuations during reactions).
  • Overreliance on single analytical methods without cross-validation .

Basic: How should researchers conduct a literature review to contextualize this compound’s mechanisms?

Q. Methodological Answer :

  • Step 1 : Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound synthesis," "kinetic studies," "toxicity profile."
  • Step 2 : Critically evaluate sources for methodological rigor (e.g., sample sizes, statistical methods) .
  • Step 3 : Map contradictions (e.g., conflicting reports on this compound’s stability in aqueous solutions) and identify gaps .

Q. Tools :

  • Reference managers (Zotero, EndNote) to organize findings.
  • Citation tracing to track seminal studies .

Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity data?

Methodological Answer :
Contradictions often arise from methodological variability. Address them through:

Re-examining Experimental Conditions :

  • Compare buffer systems, cell lines, or assay endpoints across studies .

Statistical Reanalysis :

  • Apply meta-analysis to pooled datasets (if available) to identify outliers .

Collaborative Verification :

  • Reproduce key experiments in independent labs using standardized protocols .

Example : If Study A reports this compound’s IC₅₀ as 5 μM (pH 7.4) and Study B reports 12 μM (pH 6.8), test the compound across a pH gradient to isolate confounding factors .

Advanced: What strategies optimize analytical protocols for this compound quantification in complex matrices?

Q. Methodological Answer :

  • Iterative Optimization :
    • Screen detection methods (e.g., LC-MS vs. UV-Vis) for sensitivity and selectivity .
    • Validate recovery rates using spiked samples (e.g., plasma, tissue homogenates).
  • Cross-Validation :
    • Confirm results with orthogonal techniques (e.g., NMR for structure validation alongside HPLC purity checks) .

Case Study : A 2024 study improved this compound detection limits from 1 ng/mL to 0.2 ng/mL by switching from C18 to HILIC chromatography .

Advanced: How can interdisciplinary approaches enhance this compound’s mechanistic studies?

Methodological Answer :
Integrate techniques from chemistry, biology, and computational modeling:

Computational Docking : Predict this compound’s binding modes with target proteins (e.g., AutoDock Vina) .

In Vivo/In Vitro Correlation :

  • Compare enzyme inhibition in cell-free assays vs. transgenic animal models .

Data Fusion :

  • Combine metabolomics data with kinetic models to map metabolic pathways .

Example : A 2023 study used cryo-EM to resolve this compound’s interaction with membrane receptors, revealing allosteric modulation missed in earlier X-ray analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-5609
Reactant of Route 2
CP-5609

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。